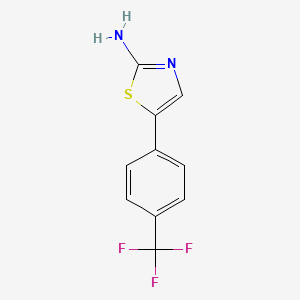

5-(4-(Trifluoromethyl)phenyl)thiazol-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-(4-(Trifluoromethyl)phenyl)thiazol-2-amine is a heterocyclic compound that contains both sulfur and nitrogen atoms within its thiazole ring. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-(Trifluoromethyl)phenyl)thiazol-2-amine typically involves the reaction of 4-(trifluoromethyl)benzaldehyde with thiourea in the presence of a base, followed by cyclization to form the thiazole ring . The reaction conditions often include solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-(4-(Trifluoromethyl)phenyl)thiazol-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazole ring to its corresponding dihydrothiazole.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring or the phenyl ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and halogenating agents for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole or phenyl ring .

Scientific Research Applications

The compound 5-(4-(Trifluoromethyl)phenyl)thiazol-2-amine has a molecular formula of C11H8F3N3S and a molecular weight of 273.26 g/mol. The presence of the trifluoromethyl group enhances its biological activity.

Scientific Research Applications

This compound is used as a building block in the synthesis of more complex thiazole derivatives with potential biological activities.

- Chemistry It is used as a building block in the synthesis of more complex thiazole derivatives with potential biological activities.

- Biology The compound is studied for its antimicrobial properties, making it a candidate for the development of new antibiotics.

- Medicine Thiazole derivatives, including this compound, exhibit anticancer activity by inhibiting the growth of cancer cells.

- Industry Thiazole derivatives are used in the production of dyes, pigments, and photographic sensitizers.

This compound is a compound of interest in medicinal chemistry due to its diverse biological activities, including anticancer, antimicrobial, and anticonvulsant effects.

Anticancer Activity

- In vitro assays demonstrate that this compound exhibits cytotoxic effects against several cancer cell lines, including HepG2 (liver cancer) and A549 (lung cancer). The IC50 values indicate potent activity, with some derivatives showing enhanced efficacy compared to standard chemotherapeutics like sorafenib.

- The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of the cell cycle. Studies suggest that the trifluoromethyl group plays a crucial role in enhancing binding affinity to target proteins involved in cancer progression.

Anticonvulsant Activity

Mechanism of Action

The mechanism of action of 5-(4-(Trifluoromethyl)phenyl)thiazol-2-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Sulfathiazole: An antimicrobial drug with a thiazole ring.

Ritonavir: An antiretroviral drug containing a thiazole moiety.

Abafungin: An antifungal drug with a thiazole structure.

Uniqueness

5-(4-(Trifluoromethyl)phenyl)thiazol-2-amine is unique due to the presence of the trifluoromethyl group, which can enhance its biological activity and stability compared to other thiazole derivatives

Biological Activity

5-(4-(Trifluoromethyl)phenyl)thiazol-2-amine is a compound belonging to the thiazole class, which has garnered attention for its diverse biological activities. This article explores its biological activity, including antibacterial, anticancer, and enzyme inhibition properties, supported by case studies and research findings.

- Molecular Formula : C10H8F3N3S

- Molecular Weight : 263.25 g/mol

- IUPAC Name : this compound

Antibacterial Activity

Research indicates that thiazole derivatives, including this compound, exhibit significant antibacterial properties. A study focused on the broader class of 2-aminothiazoles revealed potent activity against Mycobacterium tuberculosis, with some compounds achieving sub-micromolar minimum inhibitory concentrations (MICs) . The structural modifications in the thiazole core affect their antibacterial efficacy, suggesting that the trifluoromethyl group may enhance lipophilicity and bioactivity.

Anticancer Activity

The anticancer potential of thiazole derivatives has been extensively studied. For instance, a series of substituted thiazoles were evaluated for their antiproliferative effects against various cancer cell lines. Notably, compounds similar to this compound demonstrated significant growth inhibition in human cancer cell lines such as A549 (lung cancer), HeLa (cervical cancer), and HT29 (colorectal cancer) . The IC50 values for some derivatives were reported as low as 2.01 µM, indicating strong cytotoxicity against these cell lines.

Enzyme Inhibition

Thiazole compounds have shown promise as enzyme inhibitors. Specifically, studies have highlighted their potential as inhibitors of cyclin-dependent kinases (CDKs), which are critical in regulating the cell cycle. For example, certain thiazole derivatives were identified as nanomolar inhibitors of CDK9, showcasing selectivity and potency that could be leveraged for therapeutic applications in cancer treatment . The mechanism involves interactions with key residues in the CDK active site, which can be influenced by structural modifications on the thiazole ring.

Study 1: Antimycobacterial Activity

In a comprehensive evaluation of various thiazole derivatives against M. tuberculosis, researchers synthesized a series of compounds and assessed their activity using MIC assays. The study found that specific substitutions at the C-2 position of the thiazole significantly enhanced activity against mycobacterial strains while maintaining selectivity over other bacterial species .

Study 2: Anticancer Efficacy

A recent investigation into the anticancer properties of thiazole derivatives included molecular docking studies alongside in vitro assays. Compounds were designed based on structural characteristics derived from known anticancer agents like crizotinib. Results showed that several derivatives exhibited remarkable antiproliferative effects across multiple cancer cell lines, with structure-activity relationship (SAR) analysis revealing critical insights into how specific functional groups affect biological activity .

Summary Table of Biological Activities

Properties

Molecular Formula |

C10H7F3N2S |

|---|---|

Molecular Weight |

244.24 g/mol |

IUPAC Name |

5-[4-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine |

InChI |

InChI=1S/C10H7F3N2S/c11-10(12,13)7-3-1-6(2-4-7)8-5-15-9(14)16-8/h1-5H,(H2,14,15) |

InChI Key |

QXDUNUVEWNDBGK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=CN=C(S2)N)C(F)(F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.